molecular formula C8H9F6N3O2 B11783764 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate

2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate

Cat. No.: B11783764
M. Wt: 293.17 g/mol
InChI Key: OGPFJEZOJRWUAG-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to an ethanamine group The trifluoroacetate part of the compound is a salt formed with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a base.

    Attachment of the Ethanamine Group: The ethanamine group is attached via a nucleophilic substitution reaction.

    Formation of the Trifluoroacetate Salt: The final compound is formed by reacting the amine with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group.

    Reduction: Reduction reactions can occur at the imidazole ring or the trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of imidazole N-oxides.

    Reduction: Reduction can result in the formation of partially or fully reduced imidazole derivatives.

    Substitution: Substitution reactions can yield various substituted imidazole derivatives.

Scientific Research Applications

2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.

    Pathways Involved: It can modulate signaling pathways by affecting the activity of enzymes such as kinases and phosphatases.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanol
  • 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)acetic acid
  • 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)propane

Uniqueness

2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is unique due to its combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C8H9F6N3O2

Molecular Weight

293.17 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;2-[5-(trifluoromethyl)imidazol-1-yl]ethanamine

InChI

InChI=1S/C6H8F3N3.C2HF3O2/c7-6(8,9)5-3-11-4-12(5)2-1-10;3-2(4,5)1(6)7/h3-4H,1-2,10H2;(H,6,7)

InChI Key

OGPFJEZOJRWUAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)CCN)C(F)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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